1-(3-Methylphenyl)piperidin-3-amine
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Overview
Description
1-(3-Methylphenyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development
Scientific Research Applications
1-(3-Methylphenyl)piperidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders, pain management, and psychiatric conditions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
Target of Action
The primary target of 1-(3-Methylphenyl)piperidin-3-amine is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a common target for drugs used to treat type 2 diabetes .
Mode of Action
It is known to interact with its target, dipeptidyl peptidase 4 . The interaction between the compound and its target could lead to changes in the activity of the enzyme, potentially influencing glucose metabolism .
Biochemical Pathways
Given its target, it is likely to be involved in pathways related to glucose metabolism .
Result of Action
Given its target, it may influence glucose metabolism, which could have implications for conditions like type 2 diabetes .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .
Safety and Hazards
Future Directions
Piperidines, including 1-(3-Methylphenyl)piperidin-3-amine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research is focused on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, to which this compound belongs, have been observed to have various therapeutic properties, including anticancer potential . They can regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Cellular Effects
Piperidine derivatives have been shown to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Molecular Mechanism
Piperidine derivatives have been shown to target the beta secretase enzyme .
Preparation Methods
The synthesis of 1-(3-Methylphenyl)piperidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Another method involves the reductive amination of 3-methylbenzaldehyde with piperidine using a reducing agent such as sodium borohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Methylphenyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds or aromatic rings in the compound.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-(3-Methylphenyl)piperidin-3-amine can be compared with other similar compounds, such as:
1-Phenylpiperidin-3-amine: Lacks the methyl group on the phenyl ring, which may result in different chemical and biological properties.
1-(4-Methylphenyl)piperidin-3-amine: Has the methyl group in a different position on the phenyl ring, which can affect its reactivity and interactions with molecular targets.
1-(3-Chlorophenyl)piperidin-3-amine: Contains a chlorine atom instead of a methyl group, leading to different electronic and steric effects.
Properties
IUPAC Name |
1-(3-methylphenyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-2-6-12(8-10)14-7-3-5-11(13)9-14/h2,4,6,8,11H,3,5,7,9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIGTLIAODOUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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